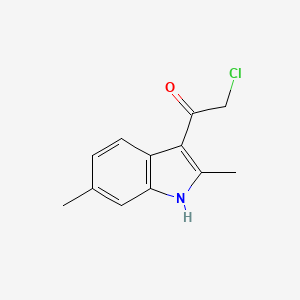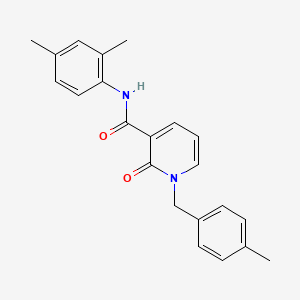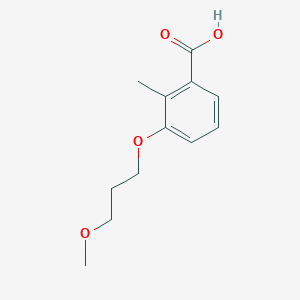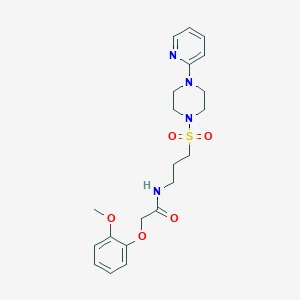
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings . It has a pyridazin-3-yl ring attached to a piperazin-1-yl group, which is further connected to a 2-ethoxypyridin-3-yl methanone group. The pyridazin-3-yl ring also has a 3,4-dimethoxyphenyl substituent.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures . The structures of the synthesized compounds are usually characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography . The structure can also be predicted using computational methods .
Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and may involve multiple steps . The reactions are often analyzed using techniques such as NMR and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule evaluates properties such as molecular weight, lipophilicity, hydrogen bond donors and acceptors, and molar refractivity .
Applications De Recherche Scientifique
Anticancer Properties
This compound exhibits potent anticancer effects. Specifically, it can serve as an NF-κB inhibitor , which is crucial in cancer research. By modulating NF-κB activity, it may help suppress tumor growth and enhance therapeutic outcomes .
Neuroprotective Effects
Emerging evidence suggests that the compound might have neuroprotective properties. It could potentially mitigate neuroinflammation associated with brain disorders. Investigating its impact on microglial activation and neuronal health is essential .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-4-33-23-18(6-5-11-25-23)24(30)29-14-12-28(13-15-29)22-10-8-19(26-27-22)17-7-9-20(31-2)21(16-17)32-3/h5-11,16H,4,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNFVZWVUDRFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(2-ethoxypyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)

![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)


![N-(4-butylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2683330.png)
![5-Methyl-3-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2683331.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2683332.png)
![Methyl 2-((7-chloro-4-methylbenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2683333.png)
